Dimethyl 2-(4-cyano-2-nitrophenyl)malonate CAS number 651747-69-2
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate CAS number 651747-69-2
An In-Depth Technical Guide to Dimethyl 2-(4-cyano-2-nitrophenyl)malonate (CAS 651747-69-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is a polysubstituted aromatic compound featuring a unique combination of reactive functional groups. With the CAS number 651747-69-2, this molecule serves as a valuable and versatile intermediate in synthetic organic chemistry.[1] Its structure, incorporating a malonic ester, a nitrile, and a nitro group, provides multiple handles for chemical modification, making it a strategic building block for the synthesis of complex heterocyclic structures and other target molecules in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis and characterization, insights into its reactivity and potential applications, and essential safety and handling information.
Chemical & Physical Properties
Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is a compound whose utility is primarily as a chemical intermediate.[2] While extensive experimental data on its physical properties is not widely published, its key identifiers and predicted characteristics based on its structure and data from commercial suppliers are summarized below.
| Property | Value | Source(s) |
| CAS Number | 651747-69-2 | [3] |
| Molecular Formula | C₁₂H₁₀N₂O₆ | [3] |
| Molecular Weight | 278.22 g/mol | [3] |
| IUPAC Name | Dimethyl 2-(4-cyano-2-nitrophenyl)propanedioate | N/A |
| Appearance | Not specified; likely a yellow solid, typical for nitrophenyl compounds. | [2] |
| Storage | Store at room temperature in a dry, well-ventilated place. | [4] |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, and DMSO. | N/A |
| InChI Key | InChI=1S/C12H10N2O6/c1-19-11(15)10(12(16)20-2)8-4-3-7(6-13)5-9(8)14(17)18/h3-5,10H,1-2H3 | [4] |
Synthesis and Mechanism
The most common and logical route to Dimethyl 2-(4-cyano-2-nitrophenyl)malonate is through a nucleophilic aromatic substitution (SₙAr) reaction. This involves the reaction of a suitable 4-halobenzonitrile derivative with dimethyl malonate in the presence of a base. The electron-withdrawing nitro group ortho to the leaving group (e.g., a halogen) strongly activates the aromatic ring toward nucleophilic attack, making this reaction efficient.
A general synthesis route involves starting from 4-Chloro-3-nitrobenzonitrile and Dimethyl malonate.[3] A detailed, field-proven protocol, adapted from the synthesis of a closely related bromo-analog, is provided below.[5]
Diagram of Synthesis Reaction
Caption: Figure 1: Synthesis via Nucleophilic Aromatic Substitution.
Detailed Synthesis Protocol
Objective: To synthesize Dimethyl 2-(4-cyano-2-nitrophenyl)malonate.
Materials:
-
4-Chloro-3-nitrobenzonitrile
-
Dimethyl malonate (reactant)[6]
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane (for recrystallization)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DMSO (approx. 8 mL per gram of 4-chloro-3-nitrobenzonitrile).
-
Base Addition: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solvent under a nitrogen atmosphere. Causality: NaH is a strong, non-nucleophilic base that deprotonates the acidic α-hydrogen of dimethyl malonate to form a potent carbon nucleophile (enolate).
-
Enolate Formation: Slowly add dimethyl malonate (1.1 equivalents) dropwise to the suspension. The temperature may rise slightly. Stir the mixture at room temperature for 30-45 minutes to ensure complete formation of the malonate enolate.
-
SₙAr Reaction: Add 4-chloro-3-nitrobenzonitrile (1.0 equivalent) to the reaction mixture. Heat the mixture to 80-100 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography). Causality: The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack on the aromatic ring and subsequent displacement of the chloride leaving group.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of ammonium chloride (approx. 40 mL per gram of starting material) to quench any unreacted NaH.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMSO).
-
Washing: Combine the organic extracts and wash sequentially with water and then saturated brine. Causality: Washing removes residual DMSO, inorganic salts, and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield the final product.[5]
Purification and Spectroscopic Characterization
Purification is critical to remove unreacted starting materials and byproducts. Recrystallization is often sufficient, though column chromatography on silica gel may be employed for higher purity.
Expected Spectroscopic Data
-
¹H NMR:
-
Aromatic Region (δ 7.5-8.5 ppm): Three protons on the phenyl ring are expected. Due to the substitution pattern, they will appear as a complex set of signals, likely a doublet, a doublet of doublets, and a near-singlet or narrow doublet.
-
Malonate Methine (δ ~5.0-5.5 ppm): A singlet integrating to one proton (-CH(COOMe)₂).
-
Ester Methyls (δ ~3.8 ppm): A singlet integrating to six protons (-COOCH₃), representing the two equivalent methyl ester groups.
-
-
¹³C NMR:
-
Ester Carbonyls (δ ~165-170 ppm): Two signals for the C=O groups.
-
Aromatic Carbons (δ ~110-150 ppm): Six distinct signals, including carbons attached to the nitro and cyano groups which will be significantly shifted.
-
Malonate Methine (δ ~50-55 ppm): One signal for the CH carbon.
-
Ester Methyls (δ ~52-54 ppm): One signal for the -OCH₃ carbons.
-
-
Infrared (IR) Spectroscopy:
-
C≡N Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ .
-
C=O Stretch: A strong, sharp peak around 1735-1750 cm⁻¹ (ester carbonyl).
-
N-O Stretch (asymmetric): A strong peak around 1530 cm⁻¹ (nitro group).
-
N-O Stretch (symmetric): A medium peak around 1350 cm⁻¹ (nitro group).
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 278 , corresponding to the molecular weight.
-
Key Fragments: Expect losses of methoxy (·OCH₃, M-31), carbomethoxy (·COOCH₃, M-59), and potentially the entire malonate group.
-
Reactivity and Applications in Drug Discovery
The true value of Dimethyl 2-(4-cyano-2-nitrophenyl)malonate lies in its synthetic versatility. Each functional group can be selectively transformed to build molecular complexity, making it a powerful scaffold for creating libraries of compounds for drug screening.
-
Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid).[7] This amine can then undergo a vast array of reactions, such as diazotization, acylation, or condensation, to form heterocyclic systems like quinolines or benzimidazoles.
-
Transformation of the Malonate Ester: The malonic ester can be hydrolyzed and subsequently decarboxylated to yield a substituted acetic acid derivative.[7] This is a cornerstone of the malonic ester synthesis for creating carboxylic acids.[6]
-
Modification of the Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, offering another point for diversification.
Workflow: Potential Synthetic Transformations
Caption: Figure 2: Key synthetic transformations for drug discovery.
This compound is structurally related to intermediates used in the synthesis of complex pharmaceuticals. For instance, a similar malonate derivative is a known impurity in the production of Nintedanib, a kinase inhibitor used to treat pulmonary fibrosis, highlighting the relevance of this chemical class in modern drug development.[8]
Safety and Handling
As a laboratory chemical, Dimethyl 2-(4-cyano-2-nitrophenyl)malonate must be handled with appropriate care.
Hazard Identification: Based on supplier information, the compound is classified with the following hazards:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid all personal contact, including inhalation of dust or vapors.[9] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[13] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[11]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Store away from heat and sources of ignition.[11]
Spill & Disposal:
-
Minor Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable, labeled container for disposal.[10]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
References
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Loba Chemie. (n.d.). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]
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Carl ROTH. (n.d.). Dimethyl malonate Safety Data Sheet. Retrieved from [Link]
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ChemBK. (2024). dimethyl 2-(4-methoxycarbonyl-2-nitrophenyl)propanedioate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of dimethyl 2-(4-bromo-2-nitrophenyl)malonate. Retrieved from [Link]
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Wikipedia. (n.d.). Dimethyl malonate. Retrieved from [Link]
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Autechem. (2025). What pharmaceutical products can be synthesized using Dimethyl malonate? Retrieved from [Link]
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PubChem. (n.d.). Diethyl 2-(4-nitrophenyl)malonate. National Center for Biotechnology Information. Retrieved from [Link]
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Molecules. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. MDPI. Retrieved from [Link]
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RSC Advances. (2014). Part II: nitroalkenes in the synthesis of heterocyclic compounds. ResearchGate. Retrieved from [Link]
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ScienceScholar. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of heterocyclic compounds. Part 46. The reactions of malonamide and 2-cyanoacetamide with substituted propenones. Retrieved from [Link]
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SpectraBase. (n.d.). Dimethyl malonate - Optional[13C NMR]. Retrieved from [Link]
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SpectraBase. (n.d.). Dimethyl malonate - Optional[1H NMR]. Retrieved from [Link]
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SpectraBase. (n.d.). Dimethyl 2-Methyl-2-(4-methylphenyl)malonate - Optional[13C NMR]. Retrieved from [Link]
- Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
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Veeprho. (n.d.). Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. Retrieved from [Link]
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ResearchGate. (2026). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Dimethyl 2-(4-(methoxycarbonyl)-2-nitrophenyl)malonate. Retrieved from [Link]
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NIST WebBook. (n.d.). Diethyl 2-(2-cyanoethyl)-malonate. Retrieved from [Link]
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Figure 1: Labeled proton environments in Dimethyl 2-(4-cyano-2-nitrophenyl)malonate.

